
2-(Butanoyloxy)propyl nonadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butanoyloxy)propyl nonadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonadecanoate (a 19-carbon fatty acid) esterified with a 2-(butanoyloxy)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanoyloxy)propyl nonadecanoate typically involves esterification reactions. One common method is the reaction of nonadecanoic acid with 2-(butanoyloxy)propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butanoyloxy)propyl nonadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonadecanoic acid and 2-(butanoyloxy)propanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Nonadecanoic acid and 2-(butanoyloxy)propanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
2-(Butanoyloxy)propyl nonadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2-(Butanoyloxy)propyl nonadecanoate involves its interaction with biological membranes. As an ester, it can be hydrolyzed by esterases in the body, releasing nonadecanoic acid and 2-(butanoyloxy)propanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butanoyloxy)propyl octadecanoate: Similar structure but with an 18-carbon fatty acid.
2-(Butanoyloxy)propyl hexadecanoate: Similar structure but with a 16-carbon fatty acid.
2-(Butanoyloxy)propyl dodecanoate: Similar structure but with a 12-carbon fatty acid.
Uniqueness
2-(Butanoyloxy)propyl nonadecanoate is unique due to its 19-carbon fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
75650-48-5 |
|---|---|
Formule moléculaire |
C26H50O4 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
2-butanoyloxypropyl nonadecanoate |
InChI |
InChI=1S/C26H50O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(27)29-23-24(3)30-26(28)21-5-2/h24H,4-23H2,1-3H3 |
Clé InChI |
VLHJGGUMEUZMKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


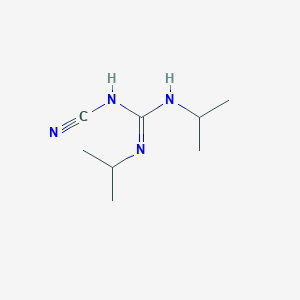

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
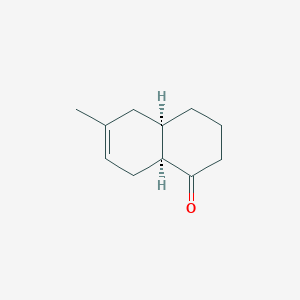
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)

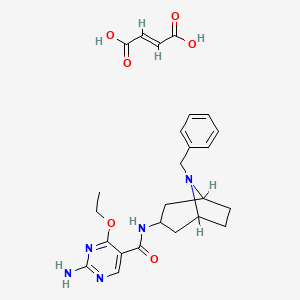
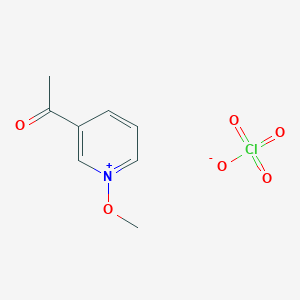
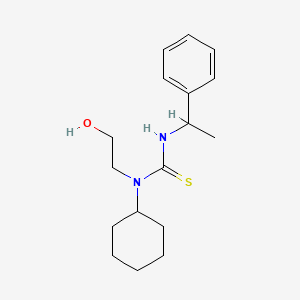
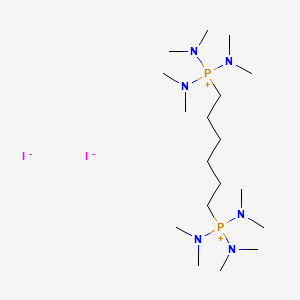
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
